molecular formula C14H9Cl2IN2O2S B8531665 4,5-Dichloro-2-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine

4,5-Dichloro-2-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B8531665
M. Wt: 467.1 g/mol
InChI Key: VWTDZRWDHQASHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5-Dichloro-2-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine is a useful research compound. Its molecular formula is C14H9Cl2IN2O2S and its molecular weight is 467.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H9Cl2IN2O2S

Molecular Weight

467.1 g/mol

IUPAC Name

4,5-dichloro-2-iodo-1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridine

InChI

InChI=1S/C14H9Cl2IN2O2S/c1-8-2-4-9(5-3-8)22(20,21)19-12(17)6-10-13(16)11(15)7-18-14(10)19/h2-7H,1H3

InChI Key

VWTDZRWDHQASHZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C(C(=CN=C32)Cl)Cl)I

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of diisopropylamine (4.85 mL, 34.1 mmol) in tetrahydrofuran (50 mL) at −10° C. under nitrogen was added dropwise 2.5M n-butyllithium in hexane (13.62 mL, 34.1 mmol) and the mixture was stirred at −10° C. for 30 minutes. A solution of Example 229A (8.3 g, 24.33 mmol) in tetrahydrofuran (220 mL) cooled to −78° C. was treated with the lithium diisopropylamide solution dropwise over 20 minutes and the mixture was stirred for 50 minutes at −78° C. A solution of iodine (8.64 g, 34.1 mmol) in tetrahydrofuran (30 mL) was added and the mixture was stirred for 20 minutes at −78° C. and allowed to warm to room temperature. The reaction was quenched with saturated aqueous sodium thiosulfate and extracted with ethyl acetate (150 mL). The organic layer was washed with water and brine, dried over sodium sulfate, filtered, and concentrated. The residue was purified by flash chromatography on silica gel (AnaLogix IntelliFlash 280) eluting with a gradient of 30-60% ethyl acetate in hexanes. The solid was triturated with 100 mL 15% ethyl acetate/hexane, filtered and dried under vacuum to afford the title compound. MS (ESI+) m/z 466.7 (M+H)+.
Quantity
4.85 mL
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
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13.62 mL
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reactant
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50 mL
Type
solvent
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8.3 g
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reactant
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Quantity
220 mL
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solvent
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0 (± 1) mol
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reactant
Reaction Step Three
Quantity
8.64 g
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reactant
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30 mL
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solvent
Reaction Step Four

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